1-(4-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid
Overview
Description
1-(4-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C18H14FNO4 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of “1-(4-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid” are the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes . These enzymes are associated with the occurrence and development of a variety of diseases, including inflammation .
Mode of Action
The compound interacts with its targets (COX-2 and 5-LOX) by inhibiting their activities . This inhibition results in decreased production of inflammatory mediators, leading to reduced inflammation .
Biochemical Pathways
The compound affects the arachidonic acid metabolizing enzymes COX-2 and 5-LOX . These enzymes are involved in the production of inflammatory mediators. By inhibiting these enzymes, the compound reduces the production of these mediators, thereby alleviating inflammation .
Pharmacokinetics
It is known that the compound is rapidly and extensively metabolized . The main metabolites identified include hydroxdimethylpropyl ADB-FUBINACA, hydroxydehydrodimethylpropyl ADB-FUBINACA, and hydroxylindazole ADB-FUBINACA .
Result of Action
The molecular and cellular effects of the compound’s action include reduced production of inflammatory mediators due to the inhibition of COX-2 and 5-LOX . This leads to a decrease in inflammation, providing relief from symptoms associated with inflammatory diseases .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-24-13-6-7-14-15(10-21)17(18(22)23)20(16(14)8-13)9-11-2-4-12(19)5-3-11/h2-8,10H,9H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVIQNGRLJDZEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)F)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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